

A Technical Guide to Rosuvastatin Methyl Ester: Identification, Synthesis, and Characterization

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Compound of Interest

Compound Name: *Rosuvastatin methyl ester*

Cat. No.: B132882

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed to manage hypercholesterolemia and prevent cardiovascular events. In the realms of pharmaceutical research and development, reference standards and synthetic intermediates are critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs). **Rosuvastatin methyl ester** serves as a key intermediate in some synthetic routes of Rosuvastatin and is also a crucial reference compound for analytical method development and impurity profiling.^{[1][2][3]} This guide provides an in-depth look at the core technical attributes of **Rosuvastatin methyl ester**, including its definitive identification, synthesis protocols, and analytical characterization.

Core Identification and Physicochemical Properties

Precise identification of a chemical entity is foundational to all scientific work. The Chemical Abstracts Service (CAS) number and molecular formula are the universally accepted identifiers for **Rosuvastatin methyl ester**. These, along with other key properties, are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 147118-40-9 | [1] [2] [4] [5] [6] [7] |
| Molecular Formula | C ₂₃ H ₃₀ FN ₃ O ₆ S | [1] [2] [4] [5] [6] |
| IUPAC Name | methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | [4] [6] [8] |
| Molecular Weight | 495.56 g/mol | [1] [4] [5] |
| Appearance | White Solid | [1] |

Chemical Structure

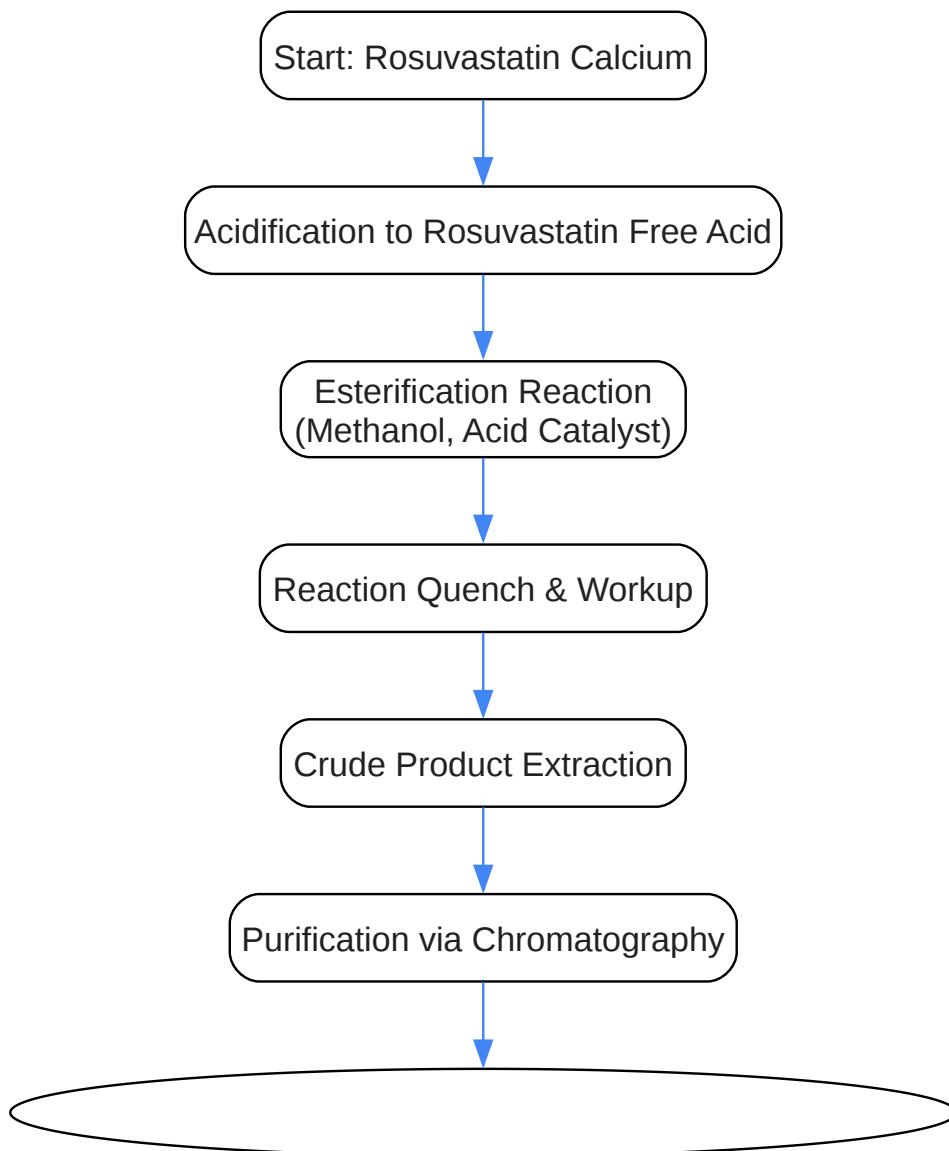
The structural formula of **Rosuvastatin methyl ester** is depicted below. The key features include the pyrimidine core, the fluorophenyl group, the sulfonamide moiety, and the dihydroxyheptenoate side chain, which is characteristic of statins.

Caption: Chemical structure of **Rosuvastatin Methyl Ester**.

Synthesis and Purification

Rosuvastatin methyl ester can be synthesized through several routes. A common laboratory-scale approach involves the direct esterification of Rosuvastatin's carboxylic acid. Another method involves a transesterification reaction from another ester of Rosuvastatin, such as the tert-butyl ester.[\[9\]](#)[\[10\]](#)

Workflow: Synthesis via Esterification

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Caption: General workflow for the synthesis and purification of **Rosuvastatin Methyl Ester**.

Detailed Protocol: Esterification of Rosuvastatin

This protocol is a representative example. Researchers should adapt it based on their specific starting materials and available equipment.

- Preparation of Rosuvastatin Free Acid:
 - Dissolve Rosuvastatin calcium in a suitable solvent mixture (e.g., water and an organic solvent like ethyl acetate).

- Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1N HCl) with stirring until the pH is acidic (pH 3-4). This protonates the carboxylate, forming the free acid.
- Extract the aqueous layer multiple times with the organic solvent.
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Rosuvastatin free acid.

• Esterification:

- Dissolve the crude Rosuvastatin free acid in an excess of anhydrous methanol, which acts as both solvent and reagent.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

• Workup and Extraction:

- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
- Remove the bulk of the methanol under reduced pressure.
- Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude **Rosuvastatin methyl ester**.

• Purification:

- The crude product often contains unreacted starting material and side products. Purification is typically achieved by column chromatography on silica gel.[\[3\]](#)[\[11\]](#)

- A solvent system (mobile phase) of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product.
- Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield purified **Rosuvastatin methyl ester**.

Analytical Characterization

To confirm the identity and purity of the synthesized **Rosuvastatin methyl ester**, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for monitoring the reaction progress. A reversed-phase HPLC method is typically used.

- Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).
- Detection: UV at a wavelength where the molecule has strong absorbance (e.g., ~242 nm).
- Expected Result: A single major peak corresponding to **Rosuvastatin methyl ester**, with purity typically expected to be >98%. The retention time will be different from that of the Rosuvastatin free acid due to the increased lipophilicity of the ester.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Technique: Electrospray Ionization (ESI) is common.
- Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 496.19, consistent with the molecular formula $C_{23}H_{30}FN_3O_6S$.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms in the molecule.

- 1H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. Key signals to look for include:

- A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons.
- Signals for the aromatic protons of the fluorophenyl group.
- Multiplets for the protons on the dihydroxyheptenoate chain.
- Signals corresponding to the isopropyl and N-methyl groups.

• ¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom in the structure, including the carbonyl carbon of the ester at approximately 175 ppm.

Applications and Significance

Rosuvastatin methyl ester is a valuable tool in pharmaceutical science:

- Reference Standard: It is used as a qualified reference standard for the identification and quantification of related impurities in Rosuvastatin API and finished drug products.[2][5]
- Synthetic Intermediate: It serves as a key intermediate in the synthesis of Rosuvastatin and its derivatives, allowing for modifications or purification steps that are more amenable to the ester form than the free acid or salt form.[3]
- Metabolism Studies: Labeled versions of the ester can be used in studies to understand the metabolism and disposition of Rosuvastatin.

Conclusion

Rosuvastatin methyl ester, identified by CAS number 147118-40-9, is a critical compound in the development and quality control of Rosuvastatin. Its synthesis via esterification of the parent drug, followed by chromatographic purification, is a standard laboratory procedure. The identity and purity of the final product must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques, including HPLC, MS, and NMR. This guide provides the foundational technical knowledge for researchers and scientists working with this important molecule.

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